

Perifosine pharmacokinetics half-life distribution

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Compound Focus: Perifosine

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Pharmacokinetic Profile of Perifosine

The table below summarizes the key pharmacokinetic (PK) parameters of **Perifosine** from both preclinical and clinical studies.

Parameter	Preclinical Data (Mouse Model [1])	Clinical Data (Phase I Study [2])
Route of Administration	Oral	Oral
Recommended Dosage	40 mg/kg (single dose)	Loading dose: 900 mg (day 1); Maintenance dose: 150 mg/day (days 2-21) [2]
Half-life (Terminal)	137 ± 20 hours	Information missing from search results
Apparent Volume of Distribution (Vd)	11.3 L/kg	Information missing from search results
Metabolism	Not metabolized [1]	Information missing from search results

Parameter	Preclinical Data (Mouse Model [1])	Clinical Data (Phase I Study [2])
Peak Plasma Concentration (Cmax)	Achieved clinically relevant concentrations [1]	~8.3 µg/mL (at MTD) [2]
Key Characteristics	Slow elimination; high accumulation potential [1]	Saturable absorption; use of loading/maintenance regimen to achieve sustained levels [2]

The tissue distribution of **Perifosine** is a critical aspect of its PK profile. The following table outlines its accumulation in various tissues based on animal studies.

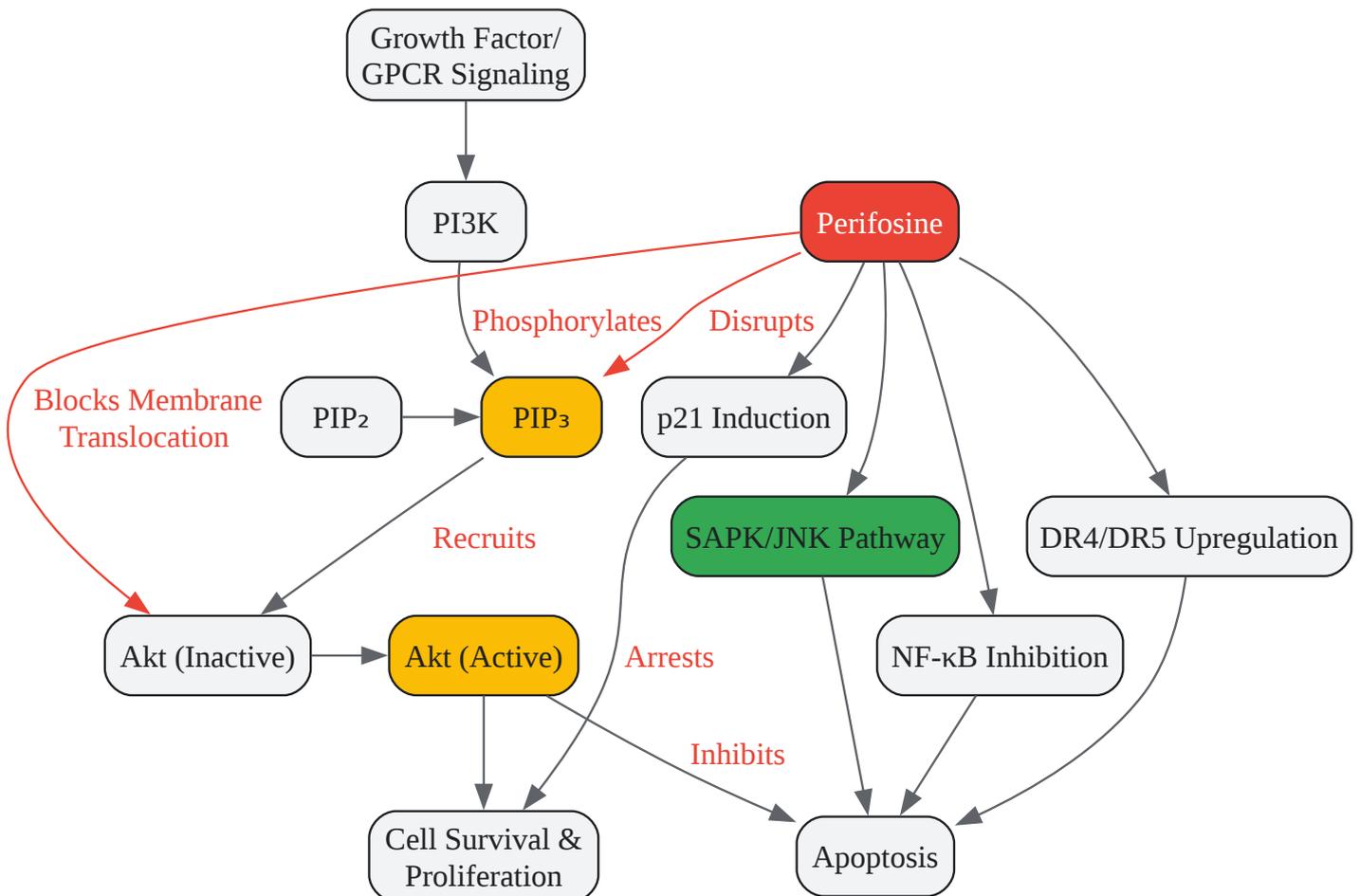
Tissue	Distribution Level	Notes and Clinical Correlations
Gastrointestinal (GI) Tract	High [1]	Correlates with the high incidence of GI toxicity (nausea, vomiting, diarrhea) observed in clinical trials [3] [2] [4].
Tumor Tissue	Variable, but clinically relevant [1]	Uptake varies by tumor type; higher accumulation correlates with increased sensitivity and antitumor efficacy in models [1] [5].
Brain Tissue	Low, but functionally significant [1] [5]	Despite the blood-brain barrier, distributes sufficiently to show antitumor efficacy in murine models of brain metastasis [5].
Heart	Relatively low [1]	Not a major site of accumulation or associated toxicity.
Plasma	Sustained concentrations	Achieves stable, high levels with loading/maintenance dosing, facilitating tumor exposure [2] [5].

Mechanism of Action and Signaling Pathway

Perifosine is an oral alkylphospholipid that primarily targets the cell membrane and inhibits several key signal transduction pathways [6]. Its most well-characterized mechanism is the **inhibition of the PI3K/Akt**

pathway. **Perifosine** binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation from the cytoplasm to the plasma membrane, which is a necessary step for its activation [5]. Inhibition of this crucial survival pathway leads to reduced cell proliferation and induction of apoptosis.

The following diagram illustrates the primary signaling pathways modulated by **Perifosine**.



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*Diagram of **Perifosine**'s Mechanism of Action.* **Perifosine** (red) inhibits the PI3K/Akt pathway by preventing PIP₃ formation and Akt membrane translocation. It also promotes apoptosis via multiple other pathways, including JNK activation, NF-κB inhibition, death receptor upregulation, and p21-mediated cell cycle arrest [3] [5] [6].

Key Experimental Methodologies

The data presented above were derived from standardized experimental protocols. Here is a summary of the key methodologies cited in the search results.

- **In Vivo Pharmacokinetic & Tissue Distribution Studies [1]:** In a mouse study, a single oral dose of 40 mg/kg **Perifosine** was administered. Plasma and tissue samples (including various tumors, GI tract, brain, and heart) were collected over time. Drug concentrations were quantified to determine parameters like half-life and volume of distribution. This study established the drug's long half-life and differential tissue accumulation.
- **Clinical PK and Dosing Regimen (Phase I) [2]:** A loading and maintenance schedule was developed to rapidly achieve and sustain effective plasma concentrations while mitigating GI toxicity. Patients received an initial high loading dose (e.g., 900 mg on day 1), followed by a lower daily maintenance dose (e.g., 150 mg) for 21 days, followed by a 7-day break. Plasma concentrations were monitored to define the maximum tolerated dose (MTD) and recommended Phase II dose.
- **Efficacy Assessment in Orthotopic Brain Metastasis Models [5]:** Human tumor cell lines derived from brain metastases were implanted directly into the brains of mice. **Perifosine** was administered orally using a 5-days-on/2-days-off schedule, often beginning after tumor establishment. The primary endpoint was survival, and antitumor activity was correlated with measured drug levels in the brain tumors and inhibition of phosphorylated Akt (pAkt) in tumor tissue via immunohistochemistry.
- **Correlative Translational Studies in Clinical Trials [3]:** In a Phase II trial for Waldenstrom's Macroglobulinemia, bone marrow biopsies were collected from patients pre-treatment, during, and post-treatment. These samples were analyzed using **immunohistochemistry (IHC)** to detect changes in protein levels of phosphorylated GSK3 α/β (a downstream target of Akt) and via **gene expression profiling** to assess inhibition of NF- κ B pathway genes, confirming in vivo target engagement.

Key Insights for Research and Development

- **Dosing Strategy is Critical:** The long half-life and saturable absorption of **Perifosine** make the loading-and-maintenance dosing regimen essential for achieving therapeutically relevant plasma concentrations quickly while managing toxicity [2].
- **Tissue Distribution Informs Toxicity and Efficacy:** The high concentration of **Perifosine** in the GI tract explains its dose-limiting gastrointestinal toxicity [1] [4]. Conversely, its ability to distribute to tumors, including those in the brain, despite low overall brain levels, underpins its observed efficacy in preclinical models [5].
- **Mechanism is Multimodal:** While Akt inhibition is a primary mechanism, **Perifosine's** antitumor effects are likely the result of a combined effect on multiple pathways, including JNK activation, NF- κ B

inhibition, and death receptor upregulation [3] [6].

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To cite this document: Smolecule. [Perifosine pharmacokinetics half-life distribution]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548784#perifosine-pharmacokinetics-half-life-distribution>]

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